

# Gpat-IN-1: A Chemical Probe for Interrogating GPAT Enzyme Function

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## Compound of Interest

Compound Name:	Gpat-IN-1
Cat. No.:	B12395019

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Glycerol-3-phosphate acyltransferase (GPAT) is a pivotal enzyme in lipid metabolism, catalyzing the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.<sup>[1][2]</sup> Four mammalian GPAT isoforms have been identified (GPAT1, GPAT2, GPAT3, and GPAT4), each with distinct tissue distribution, subcellular localization, and substrate specificities.<sup>[1][2][3]</sup> The critical role of GPAT enzymes in lipid homeostasis makes them attractive therapeutic targets for metabolic diseases such as obesity, hepatic steatosis, and insulin resistance.<sup>[2][4]</sup> **Gpat-IN-1** is a potent small molecule inhibitor of GPAT, serving as a valuable chemical probe to investigate the physiological and pathological functions of these enzymes.

## Gpat-IN-1: A Profile

**Gpat-IN-1** is a selective inhibitor of glycerol-3-phosphate acyltransferase.<sup>[5]</sup> Its inhibitory activity makes it a powerful tool for studying the downstream effects of GPAT pathway modulation in various biological systems.

Chemical Properties:

Property	Value
Chemical Name	[1,1'-Biphenyl]-3-carboxylic acid, 3'-chloro-4-[(octylsulfonyl)amino]-
Molecular Formula	C <sub>21</sub> H <sub>26</sub> CINO <sub>4</sub> S
Molecular Weight	423.95 g/mol
CAS Number	1204347-51-2
Appearance	White to off-white solid

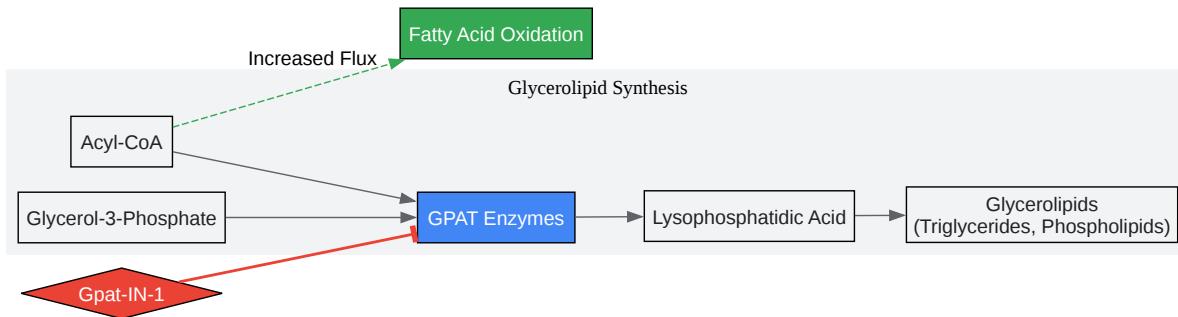
## Quantitative Data

**Gpat-IN-1** exhibits potent inhibition of GPAT activity. For comparative purposes, data for FSG67, a structurally related and well-characterized GPAT inhibitor, is also presented.[\[6\]](#)[\[7\]](#)

Compound	Assay System	IC50	Reference
Gpat-IN-1	GPAT enzyme assay	8.9 $\mu$ M	<a href="#">[5]</a> <a href="#">[8]</a>
FSG67	Mouse mitochondrial GPAT assay	24 $\mu$ M	<a href="#">[6]</a> <a href="#">[9]</a>
FSG67	Oxidative metabolism in mature adipocytes	27.7 $\pm$ 4.4 $\mu$ M	

## Signaling and Metabolic Pathways

GPAT enzymes are centrally positioned in cellular lipid metabolism. Their inhibition by **Gpat-IN-1** has significant downstream consequences, including the shunting of fatty acids away from storage and towards oxidative pathways.



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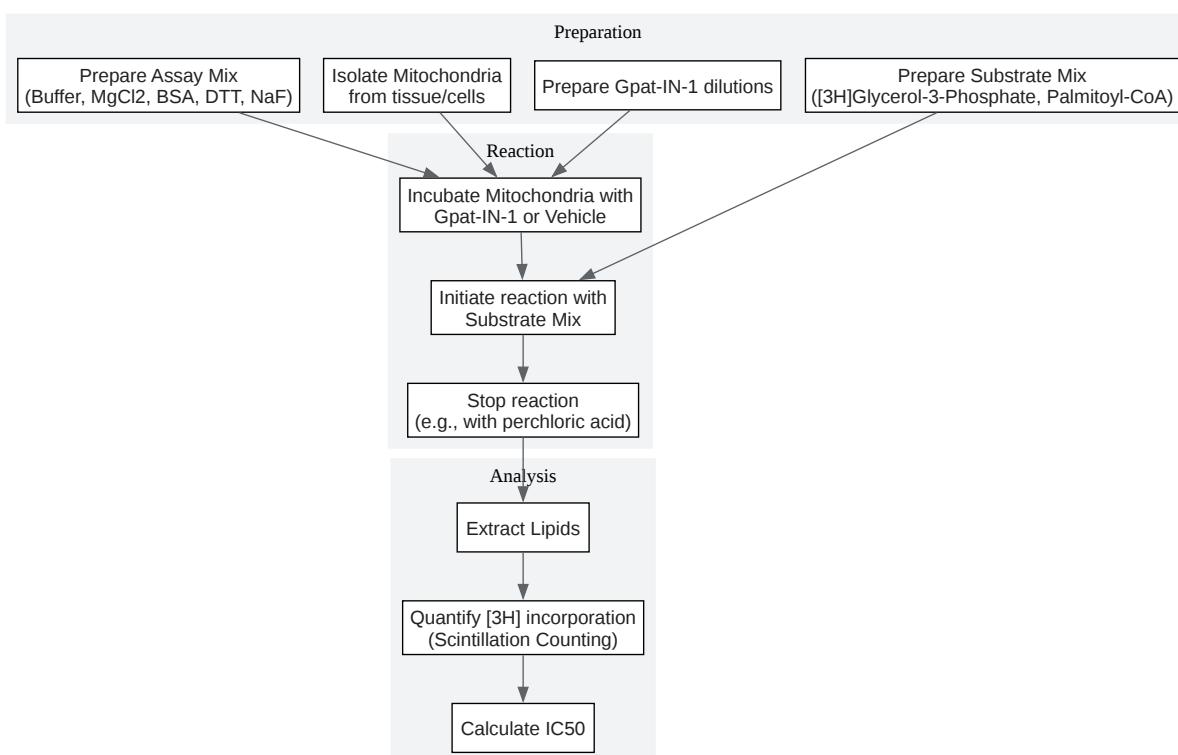
GPAT signaling and inhibition pathway.

## Experimental Protocols

### In Vitro GPAT Activity Assay

This protocol is designed to measure the enzymatic activity of GPAT in isolated mitochondria and to determine the inhibitory potential of **Gpat-IN-1**.

Experimental Workflow:

[Click to download full resolution via product page](#)**Workflow for in vitro GPAT activity assay.****Materials:**

- Tissue or cells for mitochondria isolation
- Mitochondria isolation buffer
- Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl<sub>2</sub>, 1 mg/mL fatty acid-free BSA, 1 mM DTT, 8 mM NaF[10][11]
- Substrates: [<sup>3</sup>H]glycerol-3-phosphate, Palmitoyl-CoA[10][12]
- **Gpat-IN-1**
- N-ethylmaleimide (NEM) (optional, for isoform differentiation)
- Scintillation cocktail and vials
- Scintillation counter

Procedure:

- Mitochondria Isolation: Isolate mitochondria from the desired tissue (e.g., liver) or cultured cells using standard differential centrifugation protocols.
- Assay Preparation:
  - Prepare serial dilutions of **Gpat-IN-1** in a suitable solvent (e.g., DMSO).
  - In a microcentrifuge tube, combine isolated mitochondria (10-30 µg of protein), assay buffer, and the desired concentration of **Gpat-IN-1** or vehicle control.[10][11]
  - (Optional) To differentiate between NEM-sensitive (GPAT2, 3, 4) and NEM-resistant (GPAT1) isoforms, pre-incubate a parallel set of samples with 1-2 mM NEM for 15 minutes on ice.[10][11][12]
- Enzymatic Reaction:
  - Initiate the reaction by adding the substrate mixture containing [<sup>3</sup>H]glycerol-3-phosphate (to a final concentration of ~800 µM) and palmitoyl-CoA (to a final concentration of ~80 µM).[10][11][12]

- Incubate at room temperature for 10 minutes.[10]
- Reaction Termination and Lipid Extraction:
  - Stop the reaction by adding 1% perchloric acid.[13]
  - Extract the lipids using a suitable solvent system (e.g., chloroform:methanol).[3]
- Quantification:
  - Evaporate the organic phase and resuspend the lipid extract in a scintillation cocktail.
  - Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the percent inhibition for each concentration of **Gpat-IN-1** relative to the vehicle control.
  - Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

## Cell-Based Lipid Accumulation Assay

This protocol describes a method to assess the effect of **Gpat-IN-1** on lipid accumulation in cultured cells.

### Materials:

- Cell line of interest (e.g., hepatocytes, adipocytes, or cardiomyocytes)[14]
- Cell culture medium and supplements
- **Gpat-IN-1**
- Fatty acid supplement (e.g., oleate complexed to BSA)
- Oil Red O staining solution or a fluorescent neutral lipid stain (e.g., BODIPY)

- Microscope with imaging capabilities

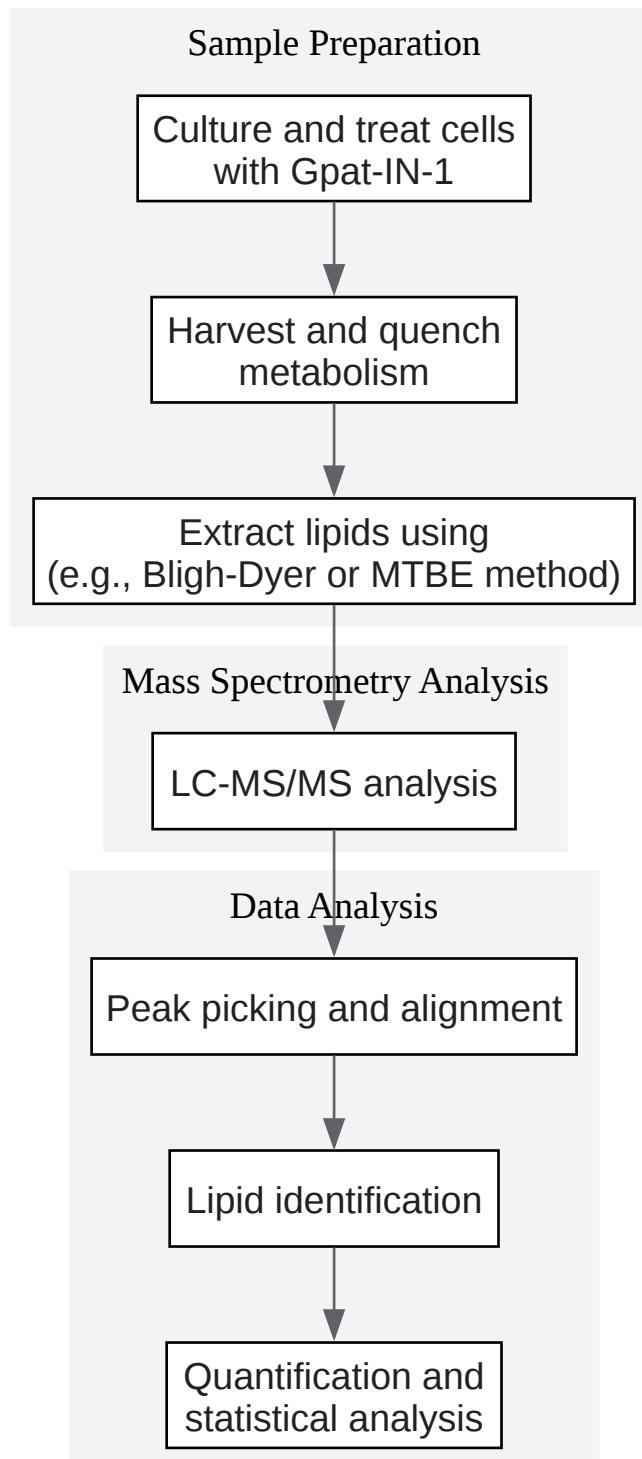
Procedure:

- Cell Culture and Treatment:
  - Plate cells in a suitable format (e.g., 24-well plate).
  - Once the cells have reached the desired confluence, treat them with various concentrations of **Gpat-IN-1** or vehicle control in the presence of a fatty acid supplement to induce lipid droplet formation.[14]
  - Incubate for a suitable period (e.g., 24-48 hours).
- Lipid Droplet Staining:
  - Wash the cells with PBS.
  - Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
  - Stain the intracellular lipid droplets using Oil Red O or a fluorescent lipid dye according to the manufacturer's protocol.
- Imaging and Analysis:
  - Acquire images of the stained cells using a microscope.
  - Quantify the lipid accumulation by measuring the intensity of the stain or the number and size of lipid droplets per cell.
- Data Analysis:
  - Compare the lipid accumulation in **Gpat-IN-1**-treated cells to the vehicle-treated controls.

## Lipidomics Analysis of Gpat-IN-1 Treated Cells

This protocol provides a general workflow for analyzing changes in the lipid profile of cells following treatment with **Gpat-IN-1**.

## Experimental Workflow:

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